molecular formula C7H8ClN3O2 B13591105 (5-Chloro-2-nitrobenzyl)hydrazine

(5-Chloro-2-nitrobenzyl)hydrazine

Cat. No.: B13591105
M. Wt: 201.61 g/mol
InChI Key: LHTJDKVWWKZESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrobenzyl)hydrazine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-nitrobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{5-Chloro-2-nitrobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrobenzyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The hydrazine moiety can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, methanol), base (e.g., sodium hydroxide).

    Condensation: Carbonyl compounds (aldehydes, ketones), organic solvents (ethanol, methanol).

Major Products Formed

    Reduction: 5-Chloro-2-aminobenzyl hydrazine.

    Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.

    Condensation: Hydrazones.

Scientific Research Applications

(5-Chloro-2-nitrobenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors and as a building block for biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrobenzyl)hydrazine depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of a hydrazine moiety.

    5-Chloro-2-nitrobenzaldehyde: Contains an aldehyde group instead of a hydrazine moiety.

    2-Nitrobenzyl hydrazine: Lacks the chlorine substitution at the 5-position.

Uniqueness

(5-Chloro-2-nitrobenzyl)hydrazine is unique due to the presence of both the chlorine and nitro substituents on the benzyl ring, which can influence its reactivity and biological activity. The hydrazine moiety also provides versatility in forming various derivatives through condensation reactions with carbonyl compounds.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClN3O2/c8-6-1-2-7(11(12)13)5(3-6)4-10-9/h1-3,10H,4,9H2

InChI Key

LHTJDKVWWKZESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.